2,4-Diaminopteridine
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Diaminopteridine and its derivatives involves complex chemical reactions, aiming to explore the compound's potential applications and understand its behavior under different conditions. For instance, the synthesis of tritiated N-[4-(2,4-diaminopteridine-6-methyl)-3,4-dihydro-2H-1,4-benzothiazine-7-carbonyl]-L-homo glutamic acid (MX-68) was described, showcasing the methodological advancements in the chemical synthesis of complex molecules related to 2,4-Diaminopteridine (Matsuoka et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds derived from 2,4-Diaminopteridine, such as unsymmetrical Schiff bases, has been thoroughly investigated through techniques like single-crystal X-ray diffraction. These studies reveal detailed insights into the molecular arrangements and interactions, such as hydrogen bonding and the tautomeric forms of these compounds in solution (Opozda et al., 2006).
Chemical Reactions and Properties
2,4-Diaminopteridine derivatives undergo various chemical reactions, demonstrating a wide range of chemical behaviors and properties. For example, gold-catalyzed cycloadditions of ynamides and nitriles to construct 2,4-diaminopyridine cores highlight the compound's versatility and potential in creating structurally complex molecules with unique properties (Chen et al., 2016).
Physical Properties Analysis
The study of 2,4-Diaminopteridine and its derivatives extends to their physical properties, including stability under various conditions. Stability studies of related compounds, like 3,4-diaminopyridine, under different stress conditions, provide valuable information on how the structure influences stability, offering insights into the design and storage of these compounds (Raust et al., 2007).
Scientific Research Applications
Antibacterial and Antimicrobial Applications :
- Collier and Waterhouse (1952) explored the use of 2,4-diaminopteridines in inhibiting the growth of Streptococcus faecalis and Staphylococcus aureus, finding some diaminopteridines to be effective against these strains (Collier & Waterhouse, 1952).
Antimalarial Research :
- Ommeh et al. (2004) tested the effectiveness of 2,4-diaminopteridine derivatives against Plasmodium falciparum. Some compounds exhibited potent inhibitory activities, indicating their potential as antimalarial agents (Ommeh et al., 2004).
Inhibition of Nitric Oxide Synthase and Therapeutic Applications :
- Ma et al. (2009) synthesized substituted 2,4‐diaminopteridine derivatives and evaluated their inhibitory properties against inducible nitric oxide synthase (iNOS). Some compounds showed potent inhibitory activities and displayed protective activities in rat models of septic shock and immunological hepatic injury (Ma et al., 2009).
Potentiation of Sulphadimidine Against Eimeria Infections :
- Research by Horton‐Smith, Long, and Collier (1960) found that certain 2,4-diaminopteridines potentiated sulphadimidine against Eimeria infections in chicks, suggesting a synergistic effect for treating these infections (Horton‐Smith, Long, & Collier, 1960).
Inhibition of Pneumocystis Carinii and Toxoplasma Gondii Dihydrofolate Reductase :
- Jackson et al. (1996) identified disubstituted diaminopteridines as novel inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, showing potential for treating infections caused by these organisms (Jackson et al., 1996).
Future Directions
properties
IUPAC Name |
pteridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H,(H4,7,8,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITCTUNIFJOTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324980 | |
Record name | 2,4-Diaminopteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopteridine | |
CAS RN |
1127-93-1 | |
Record name | 2,4-Pteridinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diaminopteridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diaminopteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-PTERIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTM432Q8P2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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